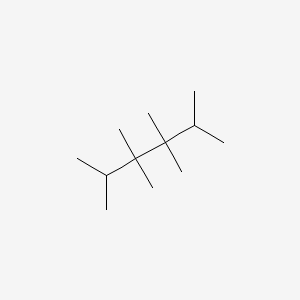
2,3,3,4,4,5-Hexamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4,5-Hexamethylhexane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by its six methyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexamethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups under controlled conditions. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the hexane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5-Hexamethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alkanes or other reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,3,3,4,4,5-Hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of branched alkanes and their properties.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used as a solvent or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,5-Hexamethylhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by specific reagents. The pathways involved depend on the type of reaction, such as oxidation, reduction, or substitution.
Comparison with Similar Compounds
2,3,3,4,4,5-Hexamethylhexane can be compared with other similar branched alkanes, such as:
- 2,2,3,4,5,5-Hexamethylhexane
- 2,2,3,3,4,5-Hexamethylhexane
These compounds share similar structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
52670-36-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,3,4,4,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)11(5,6)12(7,8)10(3)4/h9-10H,1-8H3 |
InChI Key |
GRVNDHRZJGSRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















